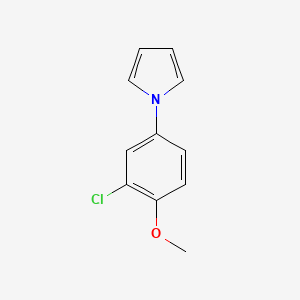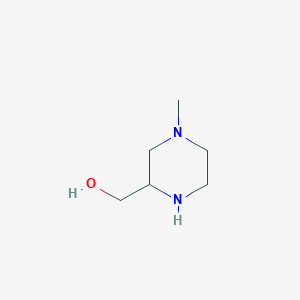
(4-Methylpiperazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methylpiperazin-2-yl)methanol” is a chemical compound with the molecular formula C6H16N2O . It is also known as “this compound dihydrochloride” and has a molecular weight of 203.11 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H14N2O.2ClH/c1-8-3-2-7-6(4-8)5-9;;/h6-7,9H,2-5H2,1H3;2*1H . This indicates that the molecule consists of a piperazine ring with a methyl group at the 4-position and a methanol group attached to the piperazine nitrogen. Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid at room temperature . It should be stored at 0-8 °C .Applications De Recherche Scientifique
Synthesis and Transformation into Ligands
A novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of the amino acid (S)-serine, has been developed. This synthesis involves diastereomeric oxazolidine derivatives as key intermediates. Some of these compounds have shown promising interaction with central nervous system receptors, specifically with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).
Novel Structure-Directing Agents in Synthesis
In methanol-aqueous solutions, novel structure-directing agents (SDAs) have been generated in situ, showcasing N-methylation transformations between methanol solvent and organic cyclic aliphatic and aromatic amines. This method differs from conventional methylation methods and has led to the preparation of organically templated zinc phosphites/phosphates (Wang et al., 2013).
Role in Metabolism and Gene Activity Regulation
A study on mice demonstrated that an increase in blood methanol concentration leads to changes in the accumulation of mRNAs from genes primarily involved in detoxification processes. This study suggests that endogenous methanol, potentially regulated by 4-methylpiperazin-2-yl)methanol, could act as a regulator of homeostasis by controlling mRNA synthesis (Komarova et al., 2014).
Novel Chiral Ligands in Catalytic Reactions
Enantiopure compounds based on l-pipecolinic acid (homoproline), such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, have been synthesized. These new chiral ligands have shown unique behavior in the stereocontrol of catalytic reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Synthesis of Unsymmetrical End-off Phenoxo Bridged Complexes
New unsymmetrical end-off, aminomethylated N-methylpiperazine, and diethanolamine binucleating ligands have been synthesized. These compounds, when forming mononuclear and binuclear complexes with metals such as Cu(II), Ni(II), and Zn(II), exhibit significant properties, including antimicrobial activity (Shanmuga Bharathi et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(4-methylpiperazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIKJOXETSHPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85155-83-5 |
Source


|
| Record name | (4-methylpiperazin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2619022.png)


![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)

![N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2619029.png)
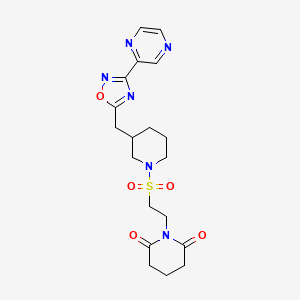
![3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline](/img/structure/B2619035.png)
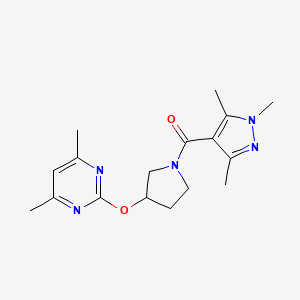
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)
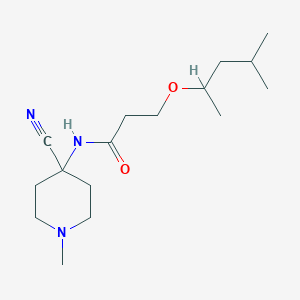
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)

